molecular formula C9H17ClFN3 B12237607 N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride

Cat. No.: B12237607
M. Wt: 221.70 g/mol
InChI Key: SIIYKRGQZIVKRG-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine hydrochloride is a pyrazole-based amine hydrochloride salt. Its structure features a pyrazole ring substituted with an ethyl group at position 1, fluorine at position 5, and a methyl group at position 2. The methylene-linked ethanamine side chain is protonated as a hydrochloride salt, enhancing its solubility in polar solvents. This compound is of interest in medicinal chemistry due to the bioactivity of pyrazole derivatives, particularly in targeting enzymes or receptors influenced by halogen and alkyl substituents .

Properties

Molecular Formula

C9H17ClFN3

Molecular Weight

221.70 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H16FN3.ClH/c1-4-11-6-8-7(3)12-13(5-2)9(8)10;/h11H,4-6H2,1-3H3;1H

InChI Key

SIIYKRGQZIVKRG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(N(N=C1C)CC)F.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The core pyrazole structure is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. A common approach involves:

  • Claisen Condensation : Ethyl difluoroacetate undergoes condensation with dimethylamino vinyl methyl ketone in the presence of aluminum phosphate catalysts at 300°C to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.
  • Cyclization with Methylhydrazine : The diketone intermediate reacts with methylhydrazine at -20°C to form the fluorinated pyrazole ring.

Key Conditions :

Step Reagents/Catalysts Temperature Solvent Yield
1 AlPO₄ 300°C None 85%
2 Methylhydrazine -20°C CH₂Cl₂ 90%

Alkylation and Functionalization

The 1-ethyl and 3-methyl substituents are introduced via alkylation:

  • Ethylation : The pyrazole nitrogen is alkylated using ethyl halides (e.g., ethyl bromide) with potassium carbonate as a base in DMF at 100°C.
  • Methylation : A methyl group is introduced at the 3-position via Friedel-Crafts alkylation or using methyl iodide under basic conditions.

Optimization Note : Excess ethyl bromide (1.2 equiv) and prolonged reaction times (12–24 hrs) improve substitution efficiency.

Introduction of the Ethanamine Side Chain

Reductive Amination

The ethanamine moiety is introduced through reductive amination of a pyrazole-aldehyde intermediate:

  • Aldehyde Formation : Oxidation of the 4-methyl group on the pyrazole ring using KMnO₄ in acidic conditions generates the aldehyde.
  • Amination : The aldehyde reacts with ethanamine in the presence of NaBH₃CN or H₂/Pd-C to form the secondary amine.

Critical Parameters :

  • pH 4–5 (acetic acid buffer) prevents over-reduction.
  • NaBH₃CN achieves 75–80% conversion at 25°C.

Direct Nucleophilic Substitution

An alternative route involves nucleophilic substitution of a 4-chloromethylpyrazole intermediate:

  • Chlorination : The 4-methyl group is chlorinated using SOCl₂ or PCl₅.
  • Amination : Ethanamine reacts with the chlorinated derivative in THF at 60°C, yielding the target amine.

Yield Comparison :

Method Conditions Yield
Reductive Amination NaBH₃CN, pH 4.5 78%
Nucleophilic Substitution Ethanamine, THF 65%

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance solubility and stability:

  • Acidification : Gaseous HCl is bubbled through a solution of the free base in anhydrous diethyl ether at 0°C.
  • Crystallization : The precipitate is recrystallized from ethanol/water (3:1) to achieve >99% purity.

Industrial Scaling : Continuous flow reactors with in-line pH monitoring ensure consistent salt formation.

Industrial Production Protocols

Batch Process

  • Stepwise Synthesis : Each reaction (cyclization, alkylation, amination) is performed in separate reactors with intermediate purification.
  • Quality Control : HPLC monitoring at each stage ensures intermediates meet purity thresholds (>95%).

Continuous Flow Synthesis

  • Microreactor Technology : Reduces reaction times by 50% through enhanced heat/mass transfer.
  • Case Study : A pilot plant achieved 92% overall yield using continuous flow for the amination step.

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Over-alkylation at the pyrazole nitrogen reduces yield.
  • Solution : Use of bulky bases (e.g., DBU) or low temperatures (-10°C) suppresses side reactions.

Fluorine Retention

  • Issue : Fluorine loss during high-temperature steps.
  • Mitigation : Trifluoroethanol as a solvent stabilizes the C–F bond at elevated temperatures.

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
Total Yield 60–70% 85–92%
Reaction Time 5–7 days 2–3 days
Purity >95% >99%
Cost Efficiency Moderate High

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide.

Major Products

    Oxidation: Corresponding pyrazole N-oxide.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: Free base form of the compound.

Scientific Research Applications

Pharmacological Applications

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride has been investigated for its pharmacological properties, particularly in relation to its interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. For instance, compounds structurally related to this pyrazole have shown significant activity against various strains of bacteria and fungi .

CompoundTarget OrganismsActivity
N-(5-fluoro-pyrazole)Staphylococcus aureusInhibitory
N-(5-fluoro-pyrazole)Escherichia coliInhibitory

Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties through inhibition of specific enzymes involved in inflammatory pathways. For example, compounds similar to this compound have been shown to modulate the activity of cyclooxygenase enzymes, leading to reduced inflammation in animal models .

Anticancer Potential

The compound's ability to interact with cellular receptors has prompted investigations into its anticancer potential. Studies have focused on its effects on cancer cell lines, revealing that it may induce apoptosis in certain types of cancer cells through mechanisms involving receptor modulation .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including continuous flow synthesis techniques that enhance efficiency and yield. This synthetic versatility allows for the creation of novel derivatives with tailored biological activities .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Science.gov, researchers synthesized several pyrazole derivatives and evaluated their antimicrobial activity against pathogenic bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Mechanism

A pharmacological study explored the anti-inflammatory effects of pyrazole compounds similar to this compound. The findings revealed that these compounds effectively inhibited the activity of inflammatory mediators in vitro, supporting their use as potential anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrazole- and heterocyclic amine derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and synthetic pathways.

Substituent Analysis and Bioactivity

Key structural analogs :

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3e from ): These feature dual pyrazole cores with chloro, cyano, and aryl substituents. The presence of chlorine and aryl groups enhances π-π stacking interactions in biological targets compared to the fluorine and ethyl/methyl groups in the target compound. Example: Compound 3d (C21H14ClFN6O) has a fluorine substituent but lacks the ethyl group, resulting in lower lipophilicity (ClogP ~2.8 vs. ~3.2 for the target compound) .

N-((3-Chloropyrazin-2-yl)methyl)ethanamine hydrochloride (): Replaces the pyrazole ring with a pyrazine system.

N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride ():

  • Substitutes the pyrazole with a 1,2,4-oxadiazole ring.
  • The oxadiazole’s electron-withdrawing nature and cyclobutyl group reduce basicity (pKa ~6.5) compared to the pyrazole-based target compound (pKa ~7.8) .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) LogP Solubility (Water)
Target Compound C10H17ClFN3 245.72 Not reported ~3.2 Moderate (HCl salt)
3d () C21H14ClFN6O 421.0 181–183 ~2.8 Low
N-((3-Chloropyrazin-2-yl)methyl)ethanamine HCl C7H10Cl2N3 206.08 Not reported ~1.5 High
N-[(5-Cyclobutyl-oxadiazol-3-yl)methyl]ethanamine HCl C9H16ClN3O 233.70 Not reported ~1.9 Moderate

Notes:

  • The ethyl group at position 1 may sterically hinder interactions compared to smaller substituents (e.g., methyl) in compound 3c () .

Biological Activity

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its structural characteristics, biological mechanisms, and research findings, supplemented by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₇H₁₃ClFN₃
  • Molecular Weight : 193.65 g/mol
  • CAS Number : 1855888-94-6

The structure features a pyrazole ring with an ethyl group and a fluorine atom, which are significant for its biological activity. The presence of these substituents contributes to its lipophilicity and interaction with various biological targets .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Analgesic Properties : Studies suggest that it may possess analgesic effects, likely through the modulation of pain signaling pathways.
  • Enzyme Interaction : The compound interacts with specific enzymes involved in metabolic pathways, influencing their activity and potentially altering metabolic responses.

The biological mechanisms of this compound are still under investigation. However, preliminary studies have indicated that it may affect various receptors and enzymes, leading to therapeutic effects. For instance:

  • Receptor Modulation : The compound may interact with receptors linked to inflammation and pain perception.
  • Enzyme Inhibition : It could inhibit enzymes that play roles in inflammatory processes or pain signaling pathways .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameCAS NumberSimilarity Index
1-(1-methylpyrazolyl)methanamine400877-05-60.98
1-(1-methylpyrazolyl)ethanamine856696-09-80.89
3-Amino-pyrazole derivative21230–50–20.71

The high similarity index indicates that while these compounds share structural features, the presence of the fluorine atom in this compound may enhance its biological activity compared to others.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Inflammation : A recent study demonstrated that this compound significantly reduced markers of inflammation in animal models, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Activity Assessment : Another research effort evaluated its analgesic properties through behavioral assays in rodents, indicating a reduction in pain response comparable to standard analgesics .

Q & A

Q. What are the standard protocols for synthesizing N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of the pyrazole precursor. Optimization can be achieved via statistical Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, stoichiometry). For example:
VariableRange TestedOptimal ConditionImpact on Yield
Temperature60–100°C80°C+25% yield
SolventDCM/EtOHEtOHImproved solubility
Reaction Time12–24 hrs18 hrsReduced byproducts
Refer to reaction path search methods using quantum chemical calculations to predict intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions and HPLC-MS for purity assessment (≥95%). X-ray crystallography (as in ) resolves stereochemical ambiguities. For hydrochloride salts, ion chromatography quantifies counterion stoichiometry.
TechniqueKey Peaks/Parameters
1H NMRδ 1.2–1.4 ppm (ethyl), δ 2.1 ppm (methyl)
MSm/z 241.1 [M+H]+ (free base)

Q. How can researchers ensure the compound’s stability during storage and experimental use?

  • Methodological Answer : Store at -20°C in anhydrous conditions to prevent hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Use TGA/DSC to assess thermal stability thresholds.

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Apply density functional theory (DFT) to model electronic effects of the fluoro and ethyl groups on reaction kinetics. Use molecular dynamics simulations to study solvation effects. Pair computational results with high-throughput screening to validate predictions .

Q. How can researchers resolve contradictions in solubility or reactivity data reported across studies?

  • Methodological Answer : Perform multivariate analysis to isolate variables (e.g., solvent polarity, ionic strength). Use controlled replication studies with standardized buffers. Cross-reference with structurally analogous compounds (e.g., ’s trifluoromethyl derivative) to identify substituent-specific trends.

Q. What advanced methodologies elucidate the compound’s mechanism in biological or catalytic systems?

  • Methodological Answer : Employ isotopic labeling (e.g., 2H/19F) to track metabolic pathways. For catalytic studies, use in situ IR spectroscopy to monitor intermediate formation. Combine with kinetic isotope effects (KIE) to distinguish rate-determining steps.

Data Contradiction Analysis

Q. How should conflicting data on the compound’s pKa or partition coefficient (LogP) be addressed?

  • Methodological Answer : Re-measure under standardized conditions (IUPAC guidelines). Use potentiometric titration for pKa and shake-flask HPLC for LogP. Compare with predictive software (e.g., MarvinSuite) to identify outliers.

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